molecular formula C13H17ClN2 B13876735 2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane CAS No. 1202179-31-4

2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane

Cat. No.: B13876735
CAS No.: 1202179-31-4
M. Wt: 236.74 g/mol
InChI Key: XFGGWQFGZJYQBL-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2,7-diazaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a diazaspiro core and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a chlorophenyl-substituted amine with a suitable cyclic ketone under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to neuronal receptors or enzymes, modulating their activity. The compound’s spirocyclic structure allows it to fit into unique binding sites, influencing biological pathways such as neurotransmission or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane is unique due to its specific spirocyclic structure combined with a chlorophenyl group, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other spirocyclic compounds, making it a valuable molecule for targeted research and applications .

Properties

CAS No.

1202179-31-4

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

2-(2-chlorophenyl)-2,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C13H17ClN2/c14-11-3-1-2-4-12(11)16-8-6-13(10-16)5-7-15-9-13/h1-4,15H,5-10H2

InChI Key

XFGGWQFGZJYQBL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(C2)C3=CC=CC=C3Cl

Origin of Product

United States

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